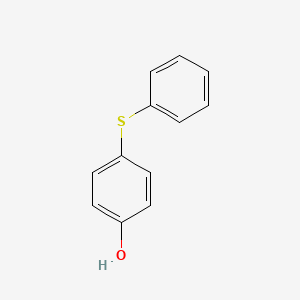

4-(Phenylthio)phenol

Übersicht

Beschreibung

4-(Phenylthio)phenol is a chemical compound that is part of a broader class of organic molecules where a phenylthio group is attached to a phenol moiety. This structural motif is found in various compounds that have diverse applications in pharmaceuticals, materials science, and organic synthesis. The phenylthio group can influence the physical, chemical, and biological properties of the molecules it is part of, making it a significant functional group in organic chemistry.

Synthesis Analysis

The synthesis of compounds related to 4-(Phenylthio)phenol involves various chemical reactions. For instance, 4-phenylthiobenzyl chloride, a related compound, was synthesized through the substitution of 4-fluorobenzaldehyde with thiophenol, followed by reduction and chlorination, achieving an overall yield of 88% based on thiophenol . Another related synthesis involves the copper(I)-catalyzed tandem transformation of C-S coupling/C-H functionalization, which successfully produced 2-(phenylthio)phenols from simple phenols and aromatic halides using dimethyl sulfoxide as the oxidant .

Molecular Structure Analysis

The molecular structure of compounds containing the 4-(phenylthio)phenol motif can be confirmed using various spectroscopic techniques such as FT-IR, UV-vis, 1H-NMR, and 13C-NMR . For example, the crystal structure of a compound containing a 4-(trifluoromethylthio)phenoxy group was confirmed by single-crystal X-ray diffraction . These techniques are crucial for verifying the successful synthesis and understanding the structural details of the synthesized compounds.

Chemical Reactions Analysis

Chemical reactions involving 4-(phenylthio)phenol derivatives can lead to a variety of products. For example, [Pd]-catalyzed para-selective allylation of phenols has been used to access 4-[(E)-3-aryl/alkylprop-2-enyl]phenols, which are important scaffolds in natural products and biologically significant compounds . Additionally, oxidative polycondensation reactions have been employed to synthesize polymers from phenol-based monomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(phenylthio)phenol derivatives are influenced by their molecular structure. Thermal stability, solubility, and electrical conductivity are some of the properties that have been characterized for these compounds. For instance, the thermal stability and electrochemical properties of poly-4-[(2-methylphenyl)iminomethyl]phenol were studied, showing that the polymer has higher stability against thermal decomposition and behaves as a typical semiconductor . Solvatochromism, which is the change in color with the polarity of the solvent, is another interesting property observed in nitro-substituted 4-[(phenylmethylene)imino]phenolates . These properties are essential for the potential application of these compounds in various fields, including materials science and sensing technologies.

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Facile Synthesis of Phenol Derivatives : 4-(Phenylthio)phenol derivatives, such as 2-(phenylthio)phenols, have been synthesized through copper(I)-catalyzed tandem transformations, involving C-S coupling and C-H functionalization. This method utilizes dimethyl sulfoxide as an oxidant and demonstrates a promising approach for creating a variety of phenol derivatives (Xu, Wan, Mao, & Pan, 2010).

Diaryl Ether Synthesis : The compound has been used in bis(triarylmethylium)-mediated diaryl ether synthesis. This process successfully produces various aryl 4-dialkylaminophenyl ethers from phenols and N,N-dialkyl-4-phenylthioanilines, demonstrating its versatility in organic synthesis (Saitoh & Ichikawa, 2005).

Material Science and Chemistry

Electroactive Phenol Based Polymer Synthesis : In material science, 4-(Phenylthio)phenol is instrumental in synthesizing electroactive phenol-based polymers. These polymers are synthesized through oxidative polycondensation reactions and have potential applications in electronics due to their electrical conductivity and fluorescence properties (Kaya & Aydın, 2012).

Corrosion Inhibition in Metals : Certain derivatives of 4-(Phenylthio)phenol, like Schiff base ligands, have shown potential as corrosion inhibitors. They are effective in preventing metal corrosion in acidic environments, indicating their potential application in material protection and preservation (Elemike, Nwankwo, Onwudiwe, & Hosten, 2017).

Environmental and Biological Applications

- Phenol Metabolism in Bacteria : Research on the metabolism of phenol compounds in bacteria has shown that derivatives of 4-(Phenylthio)phenol can be involved in biochemical pathways, like the carboxylation of phenylphosphate, which is a step in the anaerobic metabolism of phenol (Lack & Fuchs, 1992).

Pharmaceutical Research

- Schiff Base Polymer with Antimicrobial Properties : A thermally stable polyazomethine with a phenol group, synthesized from 4-(Phenylthio)phenol derivatives, showed significant antimicrobial activity against various bacteria and fungi. This highlights its potential application in pharmaceutical formulations and antimicrobial coatings (Baran & Saçak, 2018).

Safety And Hazards

Zukünftige Richtungen

The development of advanced technologies for phenol removal, including “4-(Phenylthio)phenol”, is a future direction in this field . Due to the high potential of phenolic compounds for applications in various industries such as pharmaceutical and food industries, the search for the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .

Eigenschaften

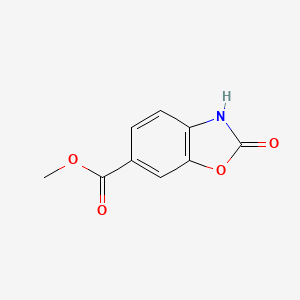

IUPAC Name |

4-phenylsulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYCNCYFKLSMGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461925 | |

| Record name | 4-(phenylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Phenylthio)phenol | |

CAS RN |

5633-55-6 | |

| Record name | 4-(phenylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B1280197.png)

![8-(4-bromophenyl)-N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1280206.png)